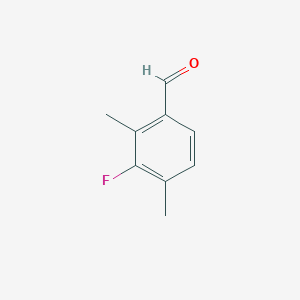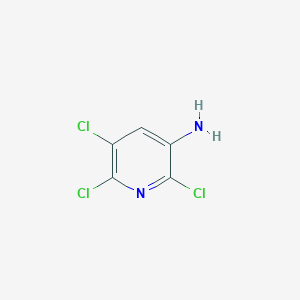
2,4-二甲基-3-氟苯甲醛
概述
描述
2,4-Dimethyl-3-fluorobenzaldehyde is an organic compound with the molecular formula C₉H₉FO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two methyl groups at the 2 and 4 positions and a fluorine atom at the 3 position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
科学研究应用
2,4-Dimethyl-3-fluorobenzaldehyde has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
Target of Action
2,4-Dimethyl-3-fluorobenzaldehyde is a type of fluorobenzaldehyde . Fluorobenzaldehydes are known to be used in the synthesis of a variety of Schiff base compounds . These Schiff base compounds can interact with various targets, including metal ions like Co(II), Ni(II), Cu(II), and Zn(II), forming complexes that have been shown to possess antimicrobial properties .
Mode of Action
The mode of action of 2,4-Dimethyl-3-fluorobenzaldehyde is primarily through its participation in condensation reactions to form Schiff base compounds . These reactions involve the aldehyde group of the 2,4-Dimethyl-3-fluorobenzaldehyde molecule reacting with a primary amine to form a Schiff base . This reaction is a nucleophilic aromatic substitution reaction .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dimethyl-3-fluorobenzaldehyde are largely dependent on the specific Schiff base compounds that are formed. These compounds can interact with various biochemical pathways through their ability to form complexes with metal ions . The exact pathways affected would depend on the specific Schiff base compound and the biological context in which it is acting.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution
Result of Action
The result of the action of 2,4-Dimethyl-3-fluorobenzaldehyde is the formation of Schiff base compounds that can have various effects at the molecular and cellular level. For example, some Schiff base compounds derived from fluorobenzaldehydes have been found to have antimicrobial properties .
Action Environment
The action of 2,4-Dimethyl-3-fluorobenzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of the condensation reactions that the compound undergoes to form Schiff base compounds . Additionally, the presence of different primary amines in the environment can influence the specific Schiff base compounds that are formed .
生化分析
Biochemical Properties
2,4-Dimethyl-3-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as a substrate for aldehyde dehydrogenase, which catalyzes its oxidation to the corresponding carboxylic acid. Additionally, 2,4-Dimethyl-3-fluorobenzaldehyde can form Schiff bases with primary amines, which are important intermediates in the synthesis of various bioactive compounds .
Cellular Effects
The effects of 2,4-Dimethyl-3-fluorobenzaldehyde on cellular processes are diverse. It has been observed to influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of proteins and subsequent changes in gene expression. Furthermore, 2,4-Dimethyl-3-fluorobenzaldehyde can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, 2,4-Dimethyl-3-fluorobenzaldehyde exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can act as a competitive inhibitor for enzymes that utilize aldehydes as substrates. Additionally, 2,4-Dimethyl-3-fluorobenzaldehyde can form covalent adducts with nucleophilic residues in proteins, leading to changes in their structure and function. These interactions can result in altered gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dimethyl-3-fluorobenzaldehyde can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or high temperatures. Long-term studies have shown that prolonged exposure to 2,4-Dimethyl-3-fluorobenzaldehyde can lead to cumulative effects on cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 2,4-Dimethyl-3-fluorobenzaldehyde in animal models vary with dosage. At low doses, the compound may have minimal effects on physiological processes. At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity. Studies have identified threshold doses above which adverse effects become significant, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
2,4-Dimethyl-3-fluorobenzaldehyde is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2,4-Dimethyl-3-fluorobenzaldehyde is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters or binding proteins that facilitate its uptake and distribution. The compound’s localization within different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2,4-Dimethyl-3-fluorobenzaldehyde is critical for its activity. It can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications or targeting signals. These localizations can affect the compound’s interactions with biomolecules and its overall biochemical effects. For example, mitochondrial localization may enhance its impact on cellular respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-fluorobenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 2,4-dimethyl-3-chlorobenzaldehyde is treated with a fluorinating agent like potassium fluoride (KF) in the presence of a suitable solvent . The reaction typically requires elevated temperatures to facilitate the exchange of chlorine with fluorine.
Industrial Production Methods
In industrial settings, the production of 2,4-Dimethyl-3-fluorobenzaldehyde may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2,4-Dimethyl-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
Oxidation: 2,4-Dimethyl-3-fluorobenzoic acid.
Reduction: 2,4-Dimethyl-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
相似化合物的比较
Similar Compounds
2,4-Dimethylbenzaldehyde: Lacks the fluorine atom, resulting in different reactivity and applications.
3-Fluorobenzaldehyde: Lacks the methyl groups, affecting its chemical properties and uses.
2,4-Difluorobenzaldehyde: Contains an additional fluorine atom, leading to different reactivity patterns.
Uniqueness
2,4-Dimethyl-3-fluorobenzaldehyde is unique due to the specific combination of substituents on the benzene ring. The presence of both methyl groups and a fluorine atom imparts distinct chemical properties, making it valuable in various synthetic and research applications.
属性
IUPAC Name |
3-fluoro-2,4-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-4-8(5-11)7(2)9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYIONJXXXXOCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476368 | |
| Record name | 2,4-DIMETHYL-3-FLUOROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363134-36-5 | |
| Record name | 3-Fluoro-2,4-dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=363134-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-DIMETHYL-3-FLUOROBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60476368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)
![Methyl imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B1601144.png)








![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)

![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
